Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)-
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Overview
Description
Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 2nd position, and a trifluoromethyl group at the 5th position on the pyridine ring. The incorporation of these substituents imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield the desired compound . Another method involves the condensation of diethyl malonate with alkali metal to generate salts, followed by the addition of 5-nitryl-2-chloropyridine for condensation reaction. The product is then subjected to decarboxylation under acidic conditions to obtain 5-nitryl-2-methylpyridine, which is further reduced and brominated to yield Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be scaled up for industrial production, with adjustments made to reaction times, temperatures, and reagent concentrations to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but lacks the methyl group at the 2nd position.
4-(Trifluoromethyl)pyridine: Lacks both the bromine and methyl groups.
2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine: Contains a methoxy group instead of a methyl group.
Uniqueness
Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- is unique due to the specific combination of substituents on the pyridine ring. The presence of the bromine, methyl, and trifluoromethyl groups imparts distinct chemical reactivity and physical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of bioactive compounds highlight its importance in scientific research and industrial applications.
Properties
Molecular Formula |
C7H5BrF3N |
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Molecular Weight |
240.02 g/mol |
IUPAC Name |
4-bromo-2-methyl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5BrF3N/c1-4-2-6(8)5(3-12-4)7(9,10)11/h2-3H,1H3 |
InChI Key |
NECXEWANQRCRNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)C(F)(F)F)Br |
Origin of Product |
United States |
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